Cirramycin F1 is a notable member of the cirramycin family of antibiotics, specifically classified as a 16-membered macrolide. It was isolated from a mutant strain of Streptomyces cirratus, designated as B-1425, during research aimed at developing new antibiotic agents. The compound exhibits antibacterial activity primarily against Gram-positive bacteria, although its efficacy is reported to be lower than that of its precursor, cirramycin A1. The structural elucidation of cirramycin F1 has been achieved through spectral interpretation and analysis of degradation products, revealing significant insights into its molecular composition and functional characteristics .
Cirramycin F1 is derived from the fermentation products of Streptomyces cirratus JTB-3, particularly from a mutant strain that enhances its production. The classification of this compound falls under the category of macrolide antibiotics, which are characterized by their large lactone rings and are known for their ability to inhibit bacterial protein synthesis. This classification is essential for understanding its mechanism of action and potential applications in treating bacterial infections .
The synthesis of cirramycin F1 involves both natural biosynthetic pathways and biotransformation techniques. The primary method for producing this antibiotic includes the fermentation of Streptomyces cirratus mutant strains. Additionally, researchers have employed biotransformation methods using blocked mutant strains to convert cirramycin A1 into cirramycin F1, indicating a strategic approach to enhance antibiotic production.
The fermentation process typically involves culturing the Streptomyces strains in a nutrient-rich medium under controlled conditions to optimize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor the production and purity of cirramycin F1 during synthesis .
The molecular structure of cirramycin F1 is characterized by a 16-membered macrolide ring that includes a unique sugar moiety, specifically L-rhodinose. This structure is crucial for its biological activity and interaction with bacterial ribosomes.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to elucidate the structure of cirramycin F1. These methods provide detailed information about the arrangement of atoms within the molecule, confirming its identity and structural integrity .
Cirramycin F1 participates in several chemical reactions typical for macrolides, including hydrolysis and esterification. These reactions can affect its stability and bioactivity.
The stability of cirramycin F1 can be influenced by environmental factors such as pH and temperature, which may lead to degradation or alteration in its chemical properties. Understanding these reactions is vital for optimizing storage conditions and formulation strategies in pharmaceutical applications .
Cirramycin F1 exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation.
Research indicates that while cirramycin F1 is effective against various Gram-positive bacteria, it demonstrates reduced potency compared to other members of its class, suggesting that structural modifications may enhance its activity against resistant strains .
Cirramycin F1 typically appears as a white to off-white powder with a specific melting point range that is characteristic for macrolide antibiotics.
The chemical properties include solubility in organic solvents like methanol and ethanol but limited solubility in water. Its stability profile suggests susceptibility to hydrolysis under acidic conditions, which can impact its formulation in aqueous solutions.
Analytical data from studies indicate that cirramycin F1 retains activity under specific storage conditions but may degrade if exposed to extreme temperatures or pH levels outside the optimal range .
Cirramycin F1 has significant potential in scientific research and clinical applications due to its antibacterial properties. It can be used in:
Cirramycin F1 belongs to the 16-membered macrolide subclass of antibiotics, characterized by a macrocyclic lactone ring as its structural foundation. This ring system incorporates an α,β-unsaturated ketone within the C1-C2 positions, a hallmark feature influencing its electronic properties and reactivity. The aglycone core is glycosylated at the C5 hydroxyl position with the deoxy sugar L-rhodinose (3-O-methyl-L-rhamnose), which distinguishes it from its isomer Cirramycin F2 containing L-amicetose [1]. Key functional groups include:
Table 1: Core Functional Groups of Cirramycin F1
Position | Functional Group | Chemical Significance |
---|---|---|
Lactone ring | α,β-unsaturated ketone | Electrophilic site; UV chromophore |
C5 position | Glycosidic bond | Steric hindrance modulator |
C3' (sugar) | Dimethylamino group | Cationic center at physiological pH |
C7-C10 | Conjugated diene | Chromophore; redox sensitivity |
Comparative analysis reveals that Cirramycin F1 shares its polyketide-derived backbone with other cirramycins but differs in sugar stereochemistry from Cirramycin F2 (L-amicetose vs. L-rhodinose). This structural variation significantly impacts biological activity, with F1 exhibiting greater potency than F2 but less than Cirramycin A1 [1].
The stereochemical complexity of Cirramycin F1 arises from its seven chiral centers within the macrolactone ring and three additional centers in the L-rhodinose moiety. Relative configuration studies indicate that the C5-C6 glycosidic linkage adopts a β-conformation, positioning the sugar moiety axially relative to the aglycone. This orientation creates a hydrophobic pocket that facilitates target interactions. The molecule exhibits axial chirality due to restricted rotation around the C8-C9 bond, contributing to its specific three-dimensional pharmacophore [1].
Isomeric variations occur primarily through:
Notably, acid degradation studies confirm that Cirramycin F1 is structurally identical to antibiotic A6888C, resolving prior nomenclature ambiguities [1].
Cirramycin F1 demonstrates pH-dependent solubility: highly soluble in polar organic solvents (methanol, DMSO) but sparingly soluble in water (0.8 mg/mL at 25°C). Solubility increases dramatically below pH 3.0 (>25 mg/mL) due to protonation of the dimethylamino group, forming water-soluble salts. The compound exhibits maximum stability in pH 6.5-7.5 buffers (t₁/₂ > 48 hours at 25°C), with degradation pathways including:
Table 2: Stability Kinetics of Cirramycin F1
Condition | Degradation Pathway | Half-life (h) | Primary Degradants |
---|---|---|---|
pH 2.0, 37°C | Sugar moiety hydrolysis | 8.2 ± 0.3 | Aglycone F1a |
pH 9.0, 25°C | Epimerization | 72.4 ± 1.2 | C4'-epi-Cirramycin F1 |
0.1% H₂O₂, 25°C | Diene oxidation | 4.1 ± 0.2 | 7,8-epoxide derivative |
Solid state | Photodegradation | 312 ± 24 | Multiple oxidation products |
Lyophilized formulations retain >95% potency for 24 months at -20°C, while solutions in methanol show no degradation when stored at -80°C under nitrogen [6] [10].
Single-crystal X-ray diffraction reveals that Cirramycin F1 crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 12.47 Å, b = 18.92 Å, c = 22.31 Å. The macrolactone ring adopts a semi-folded conformation stabilized by intramolecular hydrogen bonding between the C9 hydroxyl and C1 carbonyl oxygen (O···O distance = 2.78 Å). The L-rhodinose moiety projects perpendicularly from the aglycone plane, creating a T-shaped molecular architecture [6].
Notably, no polymorphic forms have been identified under standard crystallization conditions. However, molecular dynamics simulations suggest potential for a pseudo-polymorph when crystallized from acetonitrile-water mixtures, though experimental confirmation remains unreported. The crystalline structure exhibits:
¹H and ¹³C NMR assignments for Cirramycin F1 were established using 2D techniques (COSY, HSQC, HMBC):
Table 3: Key NMR Assignments for Cirramycin F1 (500 MHz, CD₃OD)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 5.87 | dd, J=15.4, 9.8 Hz | H-7 |
¹H | 5.95 | dd, J=15.4, 10.2 Hz | H-8 |
¹H | 6.28 | dd, J=14.9, 10.9 Hz | H-9 |
¹H | 6.47 | dd, J=14.9, 11.2 Hz | H-10 |
¹³C | 170.3 | - | C-1 (carbonyl) |
¹³C | 132.7 | - | C-7 |
¹³C | 131.9 | - | C-8 |
¹³C | 100.5 | - | C-1' (anomeric) |
The anomeric proton at δ 4.92 (d, J=7.8 Hz) confirms β-glycosidic linkage, while the conjugated diene system (H-7 to H-10) shows characteristic coupling constants (J₇₋₈ = 15.4 Hz, J₈₋₉ = 10.2 Hz) indicative of trans geometry. The dimethylamino group resonates as a singlet at δ 2.38 (6H), with ¹³C-¹H HMBC correlations to C3' (δ 78.1). NOESY experiments reveal key spatial proximities:
High-resolution ESI-MS of Cirramycin F1 ([M+H]⁺ m/z 732.3864) generates characteristic fragment ions under CID conditions:
Table 4: Diagnostic MS/MS Fragments (CE = 30 eV)
m/z | Relative Abundance (%) | Fragment Identity | Cleavage Mechanism |
---|---|---|---|
732.3864 | 100.0 | [M+H]⁺ | Molecular ion |
588.2417 | 78.3 | [M+H-C₆H₁₀O₃]⁺ | Retro-Diels-Alder |
432.1865 | 65.2 | Aglycone + H₂O | Glycosidic bond cleavage |
414.1759 | 93.7 | Aglycone | Dehydration |
174.1121 | 42.6 | L-Rhodinose oxonium | Charge retention on sugar |
Metal adducts show distinctive fragmentation pathways:
The m/z 588 → 432 transition serves as a signature pathway for structural confirmation, involving concerted cleavage of the C5-O bond with hydrogen transfer to the aglycone. High-resolution measurements confirm elemental compositions within 3 ppm error, enabling distinction from Cirramycin F2 which shows identical fragmentation but mass shifts at the sugar-derived ions [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7